![molecular formula C18H18N2O2 B2953592 2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899213-28-6](/img/structure/B2953592.png)
2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.354. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound of interest falls into a broader category of chemical entities known for their structural uniqueness and potential applications in material science and pharmaceuticals. A relevant study focuses on the synthesis, structural characterization, and application of similar compounds, such as oxadiazole derivatives. These compounds exhibit enol-keto tautomerism and positive solvatochromism, which could be advantageous for developing novel materials with specific optical properties. The quantum chemical calculations suggest that their solvatochromism behavior is likely due to intramolecular hydrogen bonding and dipole moment changes, indicating their potential in advanced material science applications (Kakanejadifard et al., 2013).
Antimicrobial Activity
Another significant area of research for similar compounds involves evaluating their antimicrobial properties. For instance, oxadiazole mannich bases synthesized from oxadiazole derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis strains, indicating potential use in treating tuberculosis (Ali & Shaharyar, 2007). Such studies underscore the relevance of these compounds in developing new antimicrobial agents.
Antioxidant and Antimicrobial Activities
Research on the synthesis and evaluation of novel compounds within this chemical family has also highlighted their antioxidant and antimicrobial activities. This suggests potential applications in designing new drugs with improved efficacy against various bacterial and fungal pathogens. The structural diversity of these compounds allows for the exploration of their biological activities and the development of novel therapeutic agents with potential applications in medicine (Bassyouni et al., 2012).
Innovative Synthesis Methods
Furthermore, innovative synthesis methods for these compounds, such as the Biginelli reaction, have been explored. This method has facilitated the efficient production of structurally complex derivatives, offering a pathway to a wide range of applications from material science to pharmaceuticals. The reaction conditions and the solvent's role in these syntheses provide insights into optimizing the production of these compounds for specific applications (Sedova et al., 2014).
Photochemical Behavior
The photochemical behavior of oxadiazole derivatives has also been studied, providing insights into their potential applications in photochemistry and photophysics. These studies reveal the compounds' ability to undergo photoisomerization, offering a basis for developing new photoreactive materials (Buscemi et al., 1988).
Propiedades
IUPAC Name |
9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-6-5-7-13(10-12)20-17(21)19-15-11-18(20,2)22-16-9-4-3-8-14(15)16/h3-10,15H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTOLPHRVJRDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2953510.png)
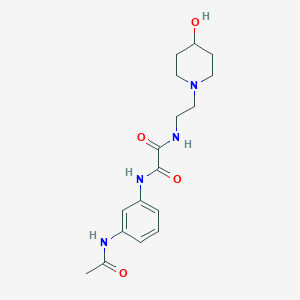
![3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2953514.png)
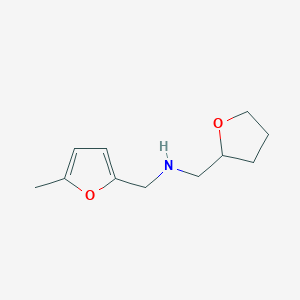
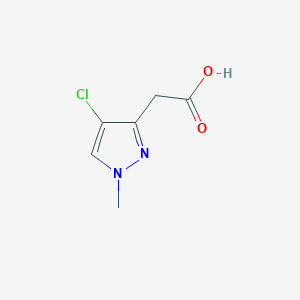
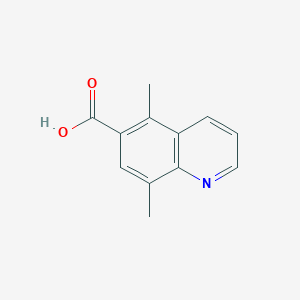
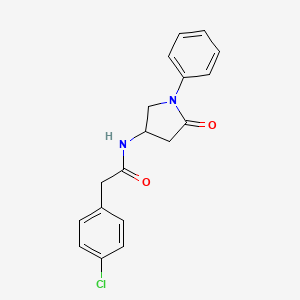
![N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE](/img/structure/B2953520.png)
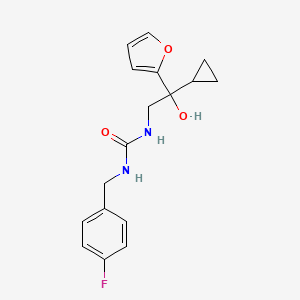
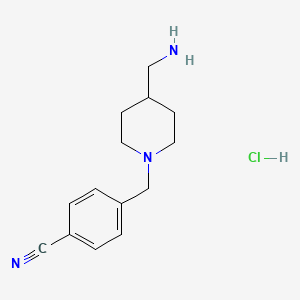
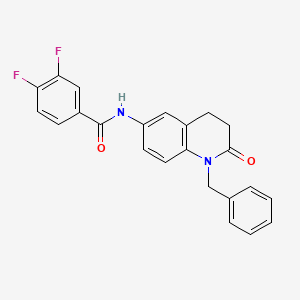
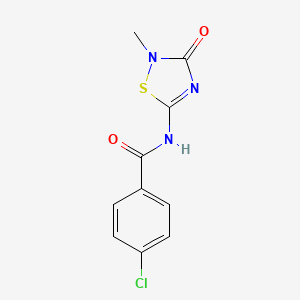
![Methyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2953529.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2953531.png)